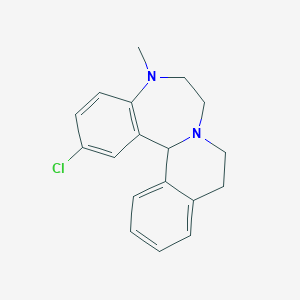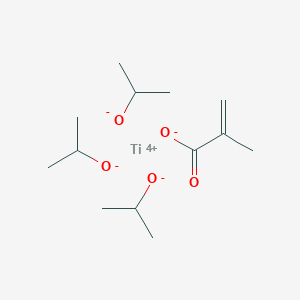
Titanium(4+) 2-methylprop-2-enoate propan-2-olate (1/1/3)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Titanium is a transition metal with the atomic number 22 and symbol Ti. It has a wide range of applications in various fields due to its unique physical and chemical properties. One of the most important applications of titanium is in the field of catalysis. Titanium(4+) 2-methylprop-2-enoate propan-2-olate (1/1/3) is a complex compound of titanium that has been extensively studied for its catalytic properties.
Applications De Recherche Scientifique
Titanium(4+) 2-methylprop-2-enoate propan-2-olate (1/1/3) has been extensively studied for its catalytic properties. It has been found to be an effective catalyst for a wide range of reactions such as the epoxidation of alkenes, the oxidation of alcohols, and the reduction of ketones. In addition, it has also been used as a catalyst for the synthesis of various organic compounds such as esters, lactones, and amides.
Mécanisme D'action
The mechanism of action of titanium(4+) 2-methylprop-2-enoate propan-2-olate (1/1/3) is complex and depends on the specific reaction being catalyzed. In general, the compound acts as a Lewis acid catalyst, which means that it can accept a pair of electrons from a nucleophile. This leads to the formation of a reactive intermediate, which can then undergo further reactions to form the desired product.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of titanium(4+) 2-methylprop-2-enoate propan-2-olate (1/1/3). However, studies have shown that the compound is relatively non-toxic and does not have any significant adverse effects on human health.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using titanium(4+) 2-methylprop-2-enoate propan-2-olate (1/1/3) as a catalyst is its high selectivity. It can often produce the desired product with high yields and minimal side reactions. In addition, the compound is relatively stable and can be stored for extended periods of time without significant degradation.
However, there are also some limitations to using this compound. One of the main limitations is its high cost, which can make it impractical for large-scale industrial applications. In addition, the compound can be difficult to handle and requires specialized equipment and techniques for its synthesis and use.
Orientations Futures
There are several potential future directions for research on titanium(4+) 2-methylprop-2-enoate propan-2-olate (1/1/3). One area of research could focus on developing new synthetic methods that are more cost-effective and scalable. Another area of research could focus on exploring the catalytic properties of this compound for new reactions and applications. Finally, research could also focus on developing new catalysts based on titanium that are more efficient and selective than titanium(4+) 2-methylprop-2-enoate propan-2-olate (1/1/3).
In conclusion, titanium(4+) 2-methylprop-2-enoate propan-2-olate (1/1/3) is a complex compound of titanium that has been extensively studied for its catalytic properties. It has a wide range of applications in various fields, including the synthesis of organic compounds and the production of fine chemicals. While there are some limitations to using this compound, its high selectivity and relative stability make it a promising catalyst for future research.
Méthodes De Synthèse
Titanium(4+) 2-methylprop-2-enoate propan-2-olate (1/1/3) can be synthesized by reacting titanium tetraisopropoxide with 2-methylprop-2-enoic acid and propan-2-ol. The reaction is typically carried out in the presence of a catalyst such as acetic acid or hydrochloric acid. The resulting compound is a yellow powder that is soluble in organic solvents such as ethanol and acetone.
Propriétés
IUPAC Name |
2-methylprop-2-enoate;propan-2-olate;titanium(4+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2.3C3H7O.Ti/c1-3(2)4(5)6;3*1-3(2)4;/h1H2,2H3,(H,5,6);3*3H,1-2H3;/q;3*-1;+4/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOAUHLUAUFQHBM-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(=C)C(=O)[O-].[Ti+4] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O5Ti |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70572522 |
Source


|
| Record name | Titanium(4+) 2-methylprop-2-enoate propan-2-olate (1/1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70572522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Titanium(4+) 2-methylprop-2-enoate propan-2-olate (1/1/3) | |
CAS RN |
18327-72-5 |
Source


|
| Record name | Titanium(4+) 2-methylprop-2-enoate propan-2-olate (1/1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70572522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

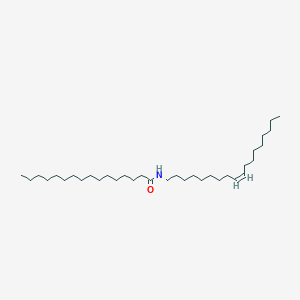
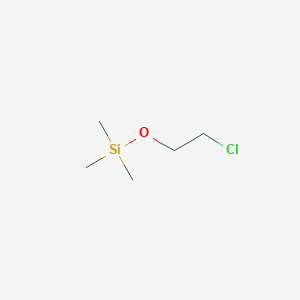
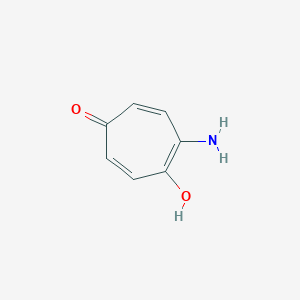
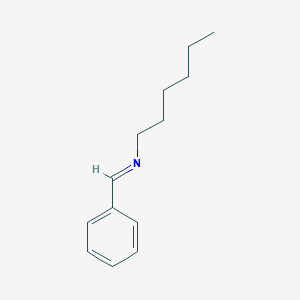
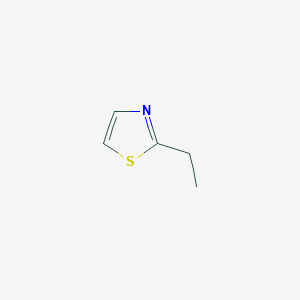
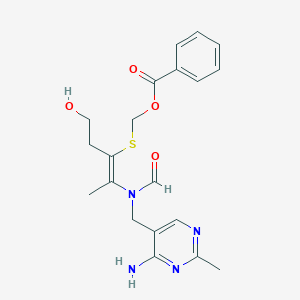
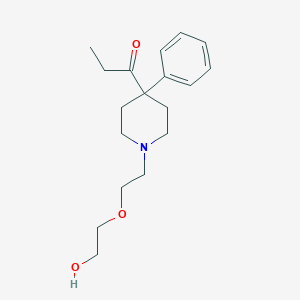
![3-[(5-Methyl-2-pyridinyl)amino]-2-pyridinethiol](/img/structure/B99681.png)
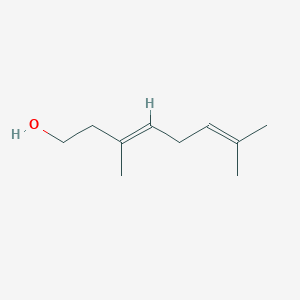
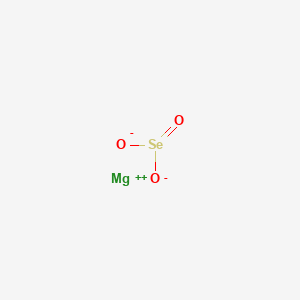
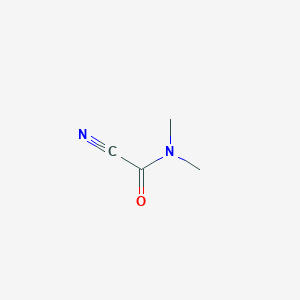
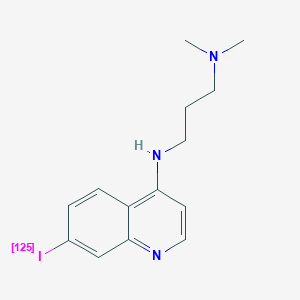
![Chloro[3-(dimethylamino)propyl]magnesium](/img/structure/B99690.png)
